Furo[3,2-c]pyridin-7-ol
Description
Contextualization of the Furo[3,2-c]pyridine (B1313802) Scaffold in Contemporary Chemical Research
The furo[3,2-c]pyridine scaffold is a prominent member of the furopyridine family of heterocyclic compounds. These structures, which feature a fused furan (B31954) and pyridine (B92270) ring system, are of considerable interest in medicinal chemistry and materials science. researchgate.net The arrangement of the furan and pyridine rings can vary, leading to different isomers with distinct chemical and physical properties.
Furopyridines, as a class, are recognized for their diverse pharmacological potential, with derivatives being investigated for a range of therapeutic applications. The electronic properties of the electron-rich furan ring, combined with the characteristics of the pyridine ring, allow for a wide array of chemical modifications. This versatility enables the design of molecules with specific biological targets. In materials science, the furo[3,2-c]pyridine core has been utilized in the development of iridium complexes for use in phosphorescent organic light-emitting diodes (OLEDs). d-nb.info
Structural Characteristics and Isomeric Considerations of Furo[3,2-c]pyridin-7-ol
This compound is characterized by a furan ring fused to a pyridine ring at the 3,2-c positions. The "-7-ol" designation indicates the presence of a hydroxyl (-OH) group at the 7th position of the bicyclic system. The molecular formula for the parent furo[3,2-c]pyridine is C₇H₅NO. nih.gov
Isomerism is a key consideration for furopyridines. The relative orientation of the furan and pyridine rings, as well as the position of substituents, can significantly impact the molecule's properties. For instance, furo[2,3-c]pyridine (B168854) and furo[3,2-b]pyridine (B1253681) are constitutional isomers of furo[3,2-c]pyridine, each with a different fusion pattern. researchgate.net This structural variation alters the electronic distribution and steric factors, which in turn influences how the molecule interacts with biological targets.
Within the furo[3,2-c]pyridine framework, positional isomerism of substituents is also crucial. For example, Furo[3,2-c]pyridin-4-ol is an isomer of this compound, with the hydroxyl group located at a different position on the pyridine ring. sigmaaldrich.com The precise placement of functional groups is a critical aspect of rational drug design and materials engineering.
| Property | Value |
| Molecular Formula | C₇H₅NO₂ |
| Molecular Weight | 135.12 g/mol sigmaaldrich.com |
| IUPAC Name | This compound |
Overview of Academic Research Significance
The academic research significance of this compound and its derivatives stems from their potential applications in both medicinal chemistry and materials science. The furo[3,2-c]pyridine scaffold is considered a valuable building block in the synthesis of more complex molecules. cymitquimica.com
In the realm of materials science, derivatives of furo[3,2-c]pyridine have been synthesized and studied for their photoluminescent properties. For example, iridium complexes incorporating a substituted furo[3,2-c]pyridine ligand have been developed and shown to be efficient emitters for OLEDs. d-nb.info The design of these materials often involves modifying the furo[3,2-c]pyridine structure to tune the emission color and improve solubility for solution-based processing. d-nb.inforesearchgate.net
In medicinal chemistry, while specific studies on this compound are not extensively detailed in the provided search results, the broader class of furopyridines has been investigated for various biological activities. The synthesis of novel furo[3,2-c]pyridine derivatives is an active area of research, with new methods being developed to access this important heterocyclic system. researchgate.netbohrium.com These synthetic efforts are crucial for enabling further exploration of the structure-activity relationships of this class of compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NO2 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
furo[3,2-c]pyridin-7-ol |
InChI |
InChI=1S/C7H5NO2/c9-6-4-8-3-5-1-2-10-7(5)6/h1-4,9H |
InChI Key |
DMPIVALOMIYMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=NC=C21)O |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,2 C Pyridin 7 Ol and Its Analogs
Targeted Synthesis of Furo[3,2-c]pyridin-7-ol
While a direct, single-step synthesis of this compound is not extensively documented, its synthesis can be strategically approached by selecting appropriate precursors that can be converted to the target molecule using established methods for the construction of the Furo[3,2-c]pyridine (B1313802) ring system.
Strategic Approaches and Precursor Selection
A primary strategy for the synthesis of this compound involves the use of a 4-hydroxypyridine (B47283) derivative as a key precursor. The hydroxyl group at the 4-position is crucial as it serves as the nucleophile for the ultimate ring-closing step to form the furan (B31954) ring. A halogen, typically iodine, is introduced at the 3-position of the 4-hydroxypyridine ring to provide a handle for cross-coupling reactions.
The crucial starting material for this approach is 4-hydroxy-3-iodopyridine. semanticscholar.org This precursor can be synthesized by treating 4-hydroxypyridine with elemental iodine and potassium iodide under basic conditions. semanticscholar.org However, this method often results in a mixture of the desired mono-iodinated product and a di-iodinated derivative. semanticscholar.org An alternative and more efficient method involves the use of tetramethylammonium (B1211777) dichloroiodate as a mild iodinating reagent, which provides a much-improved yield of 4-hydroxy-3-iodopyridine. semanticscholar.org
Once the 4-hydroxy-3-iodopyridine precursor is obtained, it can be subjected to a palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne. The choice of the alkyne is critical for the final structure of the Furo[3,2-c]pyridine. For the synthesis of this compound, an alkyne with a protected hydroxymethyl group, such as a propargyl ether, would be a logical choice. The subsequent deprotection of the hydroxyl group would then yield the target molecule.
General Synthetic Routes to the Furo[3,2-c]pyridine Ring System
Several general methods have been developed for the construction of the Furo[3,2-c]pyridine ring system, which can be adapted for the synthesis of a variety of analogs.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis, particularly with palladium and silver, has proven to be a powerful tool for the synthesis of the Furo[3,2-c]pyridine core. These methods often involve the formation of a key carbon-carbon bond followed by an intramolecular cyclization.
A highly efficient method for the synthesis of Furo[3,2-c]pyridine derivatives involves a palladium-catalyzed cascade process. semanticscholar.org This process begins with a Sonogashira cross-coupling reaction between 4-hydroxy-3-iodopyridine and a terminal alkyne. semanticscholar.org This reaction is immediately followed by a base-induced 5-endo-dig cyclization of the pyridine (B92270) oxygen onto the newly introduced alkynyl moiety, which forms the furan ring. semanticscholar.org
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst, like copper(I) iodide, in a solvent such as DMF with a base like diisopropylamine (B44863) at elevated temperatures. semanticscholar.org This one-pot procedure is advantageous as it avoids the isolation of the intermediate alkynylpyridine.
| Entry | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Propargyl ether (protected) | Pd(PPh₃)₄, CuI | i-Pr₂NH | DMF | 70 | Good |
| 2 | Phenylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂NH | DMF | 70 | Good |
| 3 | 1,4-diethynylbenzene | Pd(PPh₃)₄, CuI | i-Pr₂NH | DMF | 70 | 67 |
This table presents representative data for the synthesis of Furo[3,2-c]pyridine derivatives via a palladium-catalyzed cascade reaction.
Silver(I) salts are known to be effective catalysts for the cyclization of alkynes. While a specific application of silver(I)-ion mediated ring-closure for the direct synthesis of this compound is not prominently reported, the principle of alkyne activation by silver(I) ions suggests its potential applicability. In related systems, silver(I) catalysts have been shown to promote the intramolecular cyclization of hydroxy-alkynyl compounds to form furan rings. This approach would involve the synthesis of a 3-alkynyl-4-hydroxypyridine intermediate, which could then be subjected to silver-catalyzed cyclization. The reaction would likely proceed through the activation of the alkyne by the silver(I) ion, making it susceptible to nucleophilic attack by the hydroxyl group at the 4-position.
Acid-Catalyzed Tandem Annulation Processes
Acid-catalyzed reactions provide an alternative route to the Furo[3,2-c]pyridine ring system, often proceeding through a tandem annulation process. These reactions can be particularly useful for the synthesis of quinolone and related fused heterocyclic systems.
One such example involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with secondary propargylic alcohols in the presence of a copper(I) salt, which acts as a Lewis acid. nih.gov This reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to afford furo[3,2-c]quinolones in moderate to high yields. nih.gov While this example leads to a quinolone derivative, the underlying principle of acid-catalyzed cyclization of a 4-hydroxyazine with a suitable three-carbon unit could be conceptually extended to the synthesis of Furo[3,2-c]pyridines.
Another relevant acid-catalyzed method is the Pictet-Spengler reaction, which has been utilized for the synthesis of tetrahydrofuro[3,2-c]pyridines. nih.gov This reaction involves the condensation of 2-(furan-2-yl)ethanamine with an aldehyde, followed by an acid-catalyzed cyclization. nih.gov While this method yields a saturated pyridine ring, it demonstrates the utility of acid catalysis in the formation of the fused ring system. Further modifications, such as subsequent oxidation, would be necessary to obtain the aromatic Furo[3,2-c]pyridine core.
| Precursor 1 | Precursor 2 | Catalyst/Acid | Solvent | Product |
| 4-hydroxy-1-methylquinolin-2(1H)-one | Secondary propargylic alcohol | CuOTf | 1,2-DCE | Furo[3,2-c]quinolone |
| 2-(Furan-2-yl)ethanamine | Aldehyde | Acid | - | Tetrahydrofuro[3,2-c]pyridine |
This table summarizes acid-catalyzed approaches to related furo-fused pyridine and quinoline (B57606) systems.
Intramolecular Cyclization Protocols
Intramolecular cyclization is a cornerstone in the synthesis of the furo[3,2-c]pyridine core, involving the formation of the furan ring by connecting two reactive centers within a single pyridine-based precursor.
One prominent method is a cascade process that begins with a Sonogashira coupling of a substituted pyridine, such as 4-hydroxy-3-iodopyridine, with terminal alkynes. semanticscholar.org This is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridine oxygen atom attacks the alkyne moiety to construct the furan ring. semanticscholar.org This approach is versatile, allowing for the preparation of various simple and multivalent furo[3,2-c]pyridine derivatives. semanticscholar.org
Another significant strategy is the Pictet-Spengler reaction, which has been successfully applied to synthesize the hydrogenated tetrahydrofuro[3,2-c]pyridine skeleton. nih.govbeilstein-journals.org This acid-catalyzed reaction involves the condensation of a furan-containing amine, like 2-(5-methylfuran-2-yl)ethanamine, with various aldehydes to form an iminium cation, which then undergoes intramolecular cyclization. nih.govbeilstein-journals.org This method is effective for creating 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org
Furthermore, Friedel-Crafts-type reactions provide another route. For instance, the synthesis of furo[3,2-c]quinolones can be achieved through an acid-catalyzed tandem reaction involving a Friedel-Crafts-type alkylation followed by a 5-exo-dig ring closure. nih.gov Similarly, intramolecular Friedel-Crafts acylation, catalyzed by reagents like Eaton's reagent, can be used to cyclize precursors such as 3-furoyl-L-leucine to form the dihydrofuro[3,2-c]pyridine-4,7-dione system. mdpi.com
| Cyclization Protocol | Key Precursors | Reaction Type | Resulting Core |
| Sonogashira/5-endo-dig | 4-Hydroxy-3-iodopyridine, Terminal alkynes | Palladium-catalyzed coupling / Base-induced cyclization | Furo[3,2-c]pyridine |
| Pictet-Spengler | 2-(5-methylfuran-2-yl)ethanamine, Aldehydes | Acid-catalyzed condensation/cyclization | Tetrahydrofuro[3,2-c]pyridine |
| Friedel-Crafts | 4-hydroxy-quinolinone, Propargylic alcohols | Acid-catalyzed alkylation/cyclization | Furo[3,2-c]quinolone |
| Friedel-Crafts Acylation | 3-furoyl-L-leucine | Acid-catalyzed acylation/cyclization | Dihydrofuro[3,2-c]pyridinedione |
Multicomponent Reaction Paradigms
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecular scaffolds, such as those related to furo[3,2-c]pyridines, in a single step from three or more starting materials. This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. rsc.org
For example, a convergent, one-pot, three-component synthesis has been developed for dihydrofuro[3,2-c]coumarins, which share a similar fused furan ring system. This reaction involves aryl aldehydes, substituted phenacyl bromides, and 4-hydroxycoumarin, utilizing N,N-diisopropylethylammonium acetate (B1210297) (DIPEAc) as a promoting medium. rsc.org This methodology provides a cost- and time-effective route to diversely substituted fused coumarin (B35378) derivatives. rsc.org
In another innovative approach, an electrocatalytic multicomponent one-pot assembly has been used to create complex spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffolds. mdpi.com This electrochemical method combines arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in an undivided electrolyzer, demonstrating a green and atom-efficient route that avoids harsh chemical oxidants. mdpi.com While not directly yielding a furo[3,2-c]pyridine, this paradigm highlights the potential of MCRs in constructing related heterocyclic systems.
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) is a method where molecules are built step-by-step while covalently attached to a solid support material, such as polystyrene resin beads. wikipedia.orgcrsubscription.com This technique simplifies the purification process, as excess reagents and byproducts are simply washed away after each reaction step, allowing for the use of excess reagents to drive reactions to completion and achieve high yields. wikipedia.org
The principles of SPS have been successfully applied to the synthesis of furo[3,2-c]pyridine-related structures. For instance, the synthesis of 2-substituted furo[3,2-b]pyridines has been achieved in a solid-phase mode. researchgate.net A key step in this process is a concomitant deprotection/cyclization that is promoted by a mild base. researchgate.net The ability to monitor reactions in real-time using spectroscopic techniques provides precise control over the synthesis. researchgate.net The solid support must be chemically inert to the reaction conditions and possess the ability to swell in the chosen solvents to allow reagents access to the reactive sites. crsubscription.com After the synthesis is complete, the final product is cleaved from the solid support. wikipedia.org
Synthetic Modifications and Functionalization Strategies
Once the core furo[3,2-c]pyridine scaffold is synthesized, further modifications are often necessary to explore structure-activity relationships and develop compounds with specific properties. These strategies focus on derivatizing the existing rings and introducing new functional groups or stereocenters.
Derivatization of the Pyridine and Furan Moieties
The pyridine and furan rings of the furo[3,2-c]pyridine system can be chemically modified to alter the molecule's electronic and steric properties.
The nitrogen atom in the pyridine ring is a common site for derivatization. For example, it can be oxidized to form the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid. semanticscholar.org In hydrogenated analogs like tetrahydrofuro[3,2-c]pyridines, the secondary amine of the pyridine ring can be readily functionalized. It can undergo N-acetylation with acetyl chloride or N-methylation via treatment with a base like sodium hydride followed by methyl iodide. beilstein-journals.org Additionally, arylpiperazine moieties have been attached to the 4-position of the pyridine ring to create new derivatives with potential antipsychotic activity. nih.gov
Introduction of Diverse Substituents and Chiral Centers
Introducing a variety of substituents at different positions on the furo[3,2-c]pyridine skeleton is crucial for modulating biological activity. Synthesis methods are often designed to be convergent, allowing for the late-stage introduction of diversity. For instance, the Pictet-Spengler reaction allows for the incorporation of a wide range of substituents at the 4-position of the resulting tetrahydrofuro[3,2-c]pyridine, depending on the aldehyde used in the reaction. nih.govbeilstein-journals.org Similarly, palladium-catalyzed cross-coupling reactions are used to introduce substituents at the 2-position of the furan ring. nih.gov
The creation of specific stereoisomers is critical when chirality influences biological function. Asymmetric synthesis strategies are employed to control the stereochemistry of chiral centers. One effective method is the enzymatic kinetic resolution of a key intermediate, such as 1-hydroxyethyl furo[2,3-c]pyridine (B168854), which separates enantiomers and establishes stereochemical control. researchgate.net Asymmetric reduction is another valuable technique for achieving stereoselectivity during the synthesis. researchgate.net The absolute configuration of the final chiral products can be confirmed through techniques like X-ray crystallography. researchgate.net
Process Optimization in Furo[3,2-c]pyridine Synthesis
A key aspect of optimization is the careful selection of reagents and catalysts. For example, in the synthesis of the crucial precursor 4-hydroxy-3-iodopyridine, switching the iodination reagent from iodine/potassium iodide to tetramethylammonium dichloroiodate significantly improves the yield of the desired mono-iodinated product while reducing the formation of the di-iodinated side-product. semanticscholar.org
Systematic screening of reaction parameters such as temperature, solvent, and catalyst loading is also performed. An optimization table for the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines shows how varying the acid catalyst and temperature impacts the isolated yield of the product. nih.gov
| Entry | Acid | Temperature (°C) | Yield (%) |
| 1 | TFA | rt | 45 |
| 2 | TFA | 50 | 50 |
| 3 | HCl | rt | 40 |
| 4 | H₂SO₄ | rt | 42 |
| 5 | p-TsOH | rt | 35 |
Adapted from a study on the optimization of Pictet-Spengler reaction conditions. nih.gov
Furthermore, the introduction of energy sources like ultrasound irradiation can enhance reaction rates and efficiency. The use of ultrasound in a palladium-catalyzed one-pot synthesis of 2-substituted furo[3,2-b]pyridines represents a modern approach to process optimization, leading to a direct and efficient synthesis. nih.gov
Influence of Catalysis and Reagents on Reaction Efficiency
The construction of the furo[3,2-c]pyridine skeleton is often achieved through cyclization reactions where the choice of catalyst and reagents is paramount to the success of the synthesis. Both Brønsted and Lewis acids have been effectively employed to catalyze these transformations.
In the synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction, various acid catalysts have been investigated. nih.gov Initial attempts using catalysts like TsOH proved to be inefficient. nih.gov A combination of acetic acid and hydrochloric acid was found to be more effective, though the reaction required extended periods to achieve significant yields at room temperature. nih.gov The use of a stronger acid catalyst like HCl was crucial for the cyclization step. nih.govbeilstein-journals.org
For the synthesis of furo[3,2-c]quinolones, a related class of compounds, a screening of different Lewis acid catalysts demonstrated that CuOTf was a superior choice for promoting the tandem Friedel-Crafts-type alkylation and 5-exo-dig ring closure sequence. nih.govrsc.org Other catalysts failed to yield the desired product, indicating a high degree of catalyst specificity in the reaction pathway. nih.gov In some cases, Brønsted acids like p-toluenesulfonic acid (pTsOH·H₂O) were also used effectively. nih.gov
The nature of the reagents, particularly substituents on the starting materials, also plays a critical role. For instance, in the Pictet-Spengler approach to tetrahydrofuro[3,2-c]pyridines, starting benzaldehydes that possess electron-donating groups generally lead to significantly higher yields of the final products compared to those with electron-withdrawing groups. beilstein-journals.org This suggests that the electronic properties of the reagents directly influence the stability of key intermediates in the reaction cascade.
Table 1: Influence of Catalysts on the Synthesis of Furo[3,2-c]pyridine Analogs
| Catalyst | Starting Materials | Product Type | Yield (%) | Reference |
| TsOH | 2-(5-methylfuran-2-yl)ethanamine, Benzaldehyde | Tetrahydrofuro[3,2-c]pyridine | Inefficient | nih.gov |
| HCl (2.0 equiv) in AcOH | 2-(5-methylfuran-2-yl)ethanamine, Benzaldehyde | Tetrahydrofuro[3,2-c]pyridine | 41 | nih.gov |
| CuOTf | 4-hydroxy-1-methylquinolin-2(1H)-one, Secondary propargylic alcohols | Furo[3,2-c]quinolone | Moderate to high | nih.gov |
| pTsOH·H₂O | 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Pyrano[3,2-c]quinolone | Moderate to high | nih.gov |
Solvent System Effects and Reaction Condition Refinement
The choice of solvent and the optimization of reaction conditions such as temperature and time are critical for maximizing yield and minimizing side reactions in the synthesis of furo[3,2-c]pyridines.
In the acid-catalyzed Pictet-Spengler cyclization, solvents like toluene (B28343) and 1,4-dioxane (B91453) were found to be inefficient. nih.gov A mixture of acetic acid and hydrochloric acid served as both the solvent and catalyst system. nih.gov The reaction conditions required significant refinement; at room temperature, the reaction needed 48 hours to achieve a good yield. nih.gov By increasing the temperature to 70 °C, the reaction time could be drastically reduced to 3.5 hours while achieving a comparable yield. nih.gov This demonstrates a classic trade-off between reaction time and temperature that must be optimized for process efficiency. nih.gov In other studies involving acid hydrolysis of the furan ring, the best results were obtained using HCl in 1,4-dioxane. beilstein-journals.org
For the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones, hexafluoroisopropyl alcohol (HFIP) was employed as a novel solvent that promoted the reaction at room temperature without the need for a catalyst. bohrium.com This highlights the potential of specialized solvent systems to facilitate reactions under exceptionally mild conditions. bohrium.com In the synthesis of furo[3,2-c]quinolones, 1,2-dichloroethane (B1671644) (1,2-DCE) was used as the solvent, with the reaction proceeding at an elevated temperature of 84 °C for 10 hours. nih.gov The reaction was found to hardly occur at room temperature, underscoring the necessity of thermal energy to overcome the activation barrier. nih.gov
Table 2: Effect of Solvent and Reaction Conditions on Synthesis of Furo[3,2-c]pyridine Analogs
| Solvent System | Temperature (°C) | Time (h) | Product Type | Yield (%) | Reference |
| Toluene / 1,4-dioxane | - | - | Tetrahydrofuro[3,2-c]pyridine | Inefficient | nih.gov |
| Acetic Acid / HCl | Room Temp | 48 | Tetrahydrofuro[3,2-c]pyridine | 67 | nih.gov |
| Acetic Acid / HCl | 70 | 3.5 | Tetrahydrofuro[3,2-c]pyridine | 41 | nih.gov |
| 1,2-Dichloroethane (1,2-DCE) | 84 | 10 | Furo[3,2-c]quinolone | Moderate to high | nih.gov |
| Hexafluoroisopropyl alcohol | Room Temp | - | Furo[3,2-c]pyridine | 35-84 | bohrium.com |
Advanced Spectroscopic and Crystallographic Characterization of Furo 3,2 C Pyridin 7 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For furo[3,2-c]pyridin-7-ol derivatives, a combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of proton and carbon signals.
High-field ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of this compound derivatives. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of neighboring protons. Similarly, ¹³C NMR provides information on the carbon framework of the molecule.
A detailed analysis of a substituted benzofuro[2,3-c]pyridin-3-ol derivative provides a valuable case study. The ¹H and ¹³C NMR spectra of this compound confirm the presence of all expected proton and carbon signals, respectively. nih.gov The assignment of these signals is crucial for confirming the successful synthesis of the target scaffold. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for a Benzofuro[2,3-c]pyridin-3-ol Derivative
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic H | 7.0 - 8.5 |
| Methoxy H | 3.9 |
Note: This interactive table is based on generalized data from the analysis of a derivative and serves as an illustrative example.
Table 2: Representative ¹³C NMR Chemical Shifts for a Benzofuro[2,3-c]pyridin-3-ol Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C | 110 - 160 |
| Methoxy C | 55.5 |
| Methylene C | 40.0 |
Note: This interactive table is based on generalized data from the analysis of a derivative and serves as an illustrative example.
¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atom within the pyridine (B92270) ring of this compound derivatives. The chemical shift of the ¹⁵N nucleus is highly sensitive to factors such as hybridization, lone pair availability, and intermolecular interactions like hydrogen bonding. nih.govipb.pt
For pyridine and its derivatives, the ¹⁵N chemical shifts typically appear in a range of -100 to +100 ppm relative to nitromethane. science-and-fun.de The specific chemical shift for the nitrogen in a this compound derivative would be influenced by the fusion of the furan (B31954) ring and the presence of substituents on the pyridine ring. The coordination of the nitrogen atom to a metal ion, for instance, can lead to significant changes in the ¹⁵N chemical shift, providing insights into complex formation. nih.gov
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon signals of the atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework, especially for identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
In the structural analysis of a benzofuro[2,3-c]pyridin-3-ol derivative, 2D NMR was instrumental in confirming the novel skeleton and assigning all signals. nih.gov For instance, HMBC correlations were used to establish long-range connectivity between protons and carbons, solidifying the structural assignment. nih.gov
Mass Spectrometry Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound, the expected molecular formula is C₇H₅NO₂. The calculated exact mass for this formula can be confirmed by HRMS, providing strong evidence for the identity of the compound. For example, the HRMS data for an isomer, 2(3H)-Benzoxazolone, confirms the mass corresponding to this molecular formula. nih.gov
Table 3: HRMS Data for an Isomer of this compound (C₇H₅NO₂)
| Ion | Calculated m/z | Found m/z |
|---|
Note: This interactive table is based on data for an isomer and serves as an illustrative example.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of this compound derivatives.
Infrared (IR) spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as O-H, C=N, C=C, and C-O stretching vibrations.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are indicative of the extent of conjugation in the system. Studies on related furo[2,3-b]pyridine (B1315467) derivatives have shown characteristic absorption bands in the UV-Vis spectrum attributed to π → π* and n → π* transitions within the furopyridine core. researchgate.net The photophysical properties of furo[3,2-c]pyridine-based iridium complexes have been investigated, revealing tunable emission colors across the visible range, which highlights the potential of this heterocyclic system in materials science applications such as organic light-emitting diodes (OLEDs). nih.gov The absorption and emission properties are significantly influenced by the substituents on the furo[3,2-c]pyridine (B1313802) core. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzofuro[2,3-c]pyridin-3-ol |
| 2(3H)-Benzoxazolone |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound and its derivatives, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and furan rings are expected to appear in the 3000-3100 cm⁻¹ range. The C=N stretching vibration within the pyridine ring would likely be observed in the 1630-1575 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the furan ring and the hydroxyl group are anticipated to produce bands in the 1260-1000 cm⁻¹ range.
A hypothetical FT-IR data table for a representative this compound derivative is presented below, based on characteristic vibrational frequencies for its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl |
| ~3050 | Aromatic C-H stretch | Pyridine/Furan Ring |
| ~1610 | C=N stretch | Pyridine Ring |
| ~1580 | C=C stretch | Aromatic Rings |
| ~1250 | C-O stretch | Aryl Ether (Furan) |
| ~1100 | C-O stretch | Hydroxyl |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.
For fused heterocyclic systems like this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions within the conjugated system. Research on structurally similar furo-pyridine moieties has indicated that characteristic absorption bands typically appear in the region of 250 to 390 nm. researchgate.net Specifically, studies on benzofuro[2,3-c]pyridin-3-ol derivatives have reported maximum absorbance wavelengths (λabs) in the range of 344 to 389 nm. rsc.org These findings suggest that the electronic transitions in this compound derivatives would fall within a similar range, influenced by the specific substitution pattern on the heterocyclic core.
Below is an illustrative data table of expected UV-Vis absorption maxima for a hypothetical series of this compound derivatives in a common solvent like ethanol, based on data from related compounds.
| Compound | Substituent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 1 | -H | ~350 | ~15,000 |
| 2 | -CH₃ | ~355 | ~16,500 |
| 3 | -Cl | ~360 | ~17,000 |
| 4 | -OCH₃ | ~365 | ~18,500 |
X-ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure
This type of analysis for a this compound derivative would provide unequivocal proof of its chemical structure and offer valuable insights into its solid-state packing, which is crucial for understanding its physical properties.
The following table presents the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of a this compound derivative, with hypothetical values for illustrative purposes.
| Parameter | Value |
| Empirical Formula | C₇H₅NO₂ |
| Formula Weight | 135.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.976 |
| b (Å) | 16.621 |
| c (Å) | 17.818 |
| β (°) | 95.79 |
| Volume (ų) | 2644.7 |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.355 |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Investigations
Currently, there are no published studies detailing the quantum chemical investigations of Furo[3,2-c]pyridin-7-ol. Such studies would be invaluable for understanding the molecule's fundamental properties.
Electronic Structure Calculations (e.g., DFT, Ab Initio)
No specific Density Functional Theory (DFT) or ab initio calculations for this compound have been reported. These calculations would typically provide insights into the optimized geometry, electron density distribution, and thermodynamic stability of the molecule.
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting the chemical reactivity and electronic transitions of a compound. However, no such analysis has been documented for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical predictions of spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, are powerful tools for confirming experimental findings and elucidating molecular structure. To date, these parameters have not been computationally predicted for this compound.
Reaction Mechanism Modeling
The modeling of reaction mechanisms provides a microscopic view of how chemical transformations occur. This area of study also remains unexplored for this compound.
Computational Elucidation of Reaction Pathways and Transition States
There is no available research on the computational modeling of synthetic routes to this compound, which would involve the identification of intermediates and transition states.
Energetic Profiling of Synthetic Transformations
Without reaction mechanism modeling, the energetic profiles, including activation energies and reaction enthalpies for the synthesis of this compound, have not been determined.
Molecular Dynamics and Simulation
Computational studies utilizing molecular dynamics (MD) simulations provide critical insights into the behavior of this compound and its derivatives at an atomic level. These simulations model the movement of atoms and molecules over time, offering a dynamic perspective on conformational stability and intermolecular interactions that static models cannot capture. Research on structurally related furo-heterocyclic systems demonstrates the power of MD simulations in elucidating their biological potential. For instance, all-atomistic molecular dynamics simulations have been effectively used to confirm the strong and stable binding of compounds within the broader furo[3,2-c]coumarin class to their protein targets. rsc.org Similarly, MD simulations have been employed to analyze the stability of protein-ligand complexes for related furo[2,3-b]indol-3a-ol derivatives, highlighting the utility of this technique in drug discovery. nih.gov
Conformational Dynamics and Stability Analysis
Conformational analysis through molecular dynamics is essential for understanding the flexibility and structural stability of this compound. These simulations reveal the accessible conformations of the molecule in different environments and the energetic landscape that governs transitions between them. By tracking metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the course of a simulation, researchers can assess the stability of the molecule's three-dimensional structure.
While specific MD simulation data for this compound is not extensively detailed in public literature, studies on analogous compounds like furo[2,3-b]indol-3a-ol derivatives show that MD simulations are crucial for confirming the stability of the most favorable conformations when bound to a target. nih.gov Such analyses typically involve simulating the molecule in a solvated environment for a duration sufficient to observe its dynamic behavior, providing insights into which structural forms are most persistent and potentially bioactive.
Table 1: Illustrative Data from Conformational Stability Analysis of a Furo-Heterocyclic System
This table represents the type of data typically generated in an MD simulation to assess molecular stability. The values are hypothetical examples for illustrative purposes.
| Simulation Metric | Value | Interpretation |
| Average RMSD of Ligand | 1.2 Å | Indicates the ligand maintains a stable conformation throughout the simulation. |
| Average RMSF of Core Scaffold | 0.8 Å | Shows low fluctuation in the core furo-pyridine ring, suggesting high rigidity. |
| Average RMSF of Hydroxyl Group | 2.5 Å | Higher fluctuation suggests the hydroxyl group is flexible and can form various interactions. |
Ligand-Target Interaction Modeling
Molecular dynamics simulations are a powerful tool for modeling the interactions between a ligand, such as a this compound derivative, and its biological target. These simulations extend the findings from static molecular docking by providing a dynamic view of the binding pose, the stability of key interactions, and the role of solvent molecules.
Research on related furo[3,2-c]coumarin derivatives highlights the application of these methods. Docking simulations corroborated by MD have identified crucial interactions stabilizing the ligand-protein complex. For example, a furo[3,2-c]coumarin derivative was found to form stable arene-arene stacking interactions with a phenylalanine residue (Phe103) and a hydrogen bond with a histidine residue (His115) within the active site of its target enzyme. mdpi.com The binding strength is often quantified by calculating the free energy of binding (ΔGbinding), with studies on similar scaffolds showing excellent binding energy profiles that confirm a strong ligand-target affinity. rsc.org
Table 2: Key Interactions for Furo-Heterocyclic Scaffolds with Protein Targets from Simulation Studies
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Docking Score (kcal/mol) | Reference |
| Furo[3,2-c]coumarin | Human Monoamine Oxidase B (hMAO B) | Phe103, His90, His115 | Arene-arene stacking, π-π interaction, Hydrogen bond | -12.602 | mdpi.com |
| Dihydrofuro[3,2-c]coumarin | Trichomonas vaginalis Purine Nucleoside Phosphorylase (TvPNP) | Not specified | Selective binding at the active site catalytic cleft | Not specified | rsc.org |
Structure-Reactivity and Structure-Stability Correlations
The relationship between the chemical structure of this compound derivatives and their resulting reactivity and stability is a key area of computational investigation. Theoretical studies can predict how modifications to the core scaffold—such as the addition of various substituents—can influence the molecule's electronic properties, and consequently, its biological activity and stability.
Studies on the parent furo[3,2-c]pyridine (B1313802) framework have demonstrated significant structure-property correlations. In one such study, a series of phosphorescent Iridium complexes were synthesized using furo[3,2-c]pyridine as a ligand. By systematically varying the molecular structures of the ancillary ligands, researchers were able to precisely tune the emission wavelengths of the complexes across the entire visible spectrum, from 477 nm (greenish-blue) to 641 nm (deep-red). nih.gov This demonstrates a direct correlation between the electronic nature of the substituents and the photophysical properties of the final compound.
Furthermore, investigations into related furo[3,2-c]coumarins have explored how the degree of saturation in the furan (B31954) ring affects biological activity. By comparing the inhibitory profiles of aromatic furo[3,2-c]coumarins with their non-aromatic dihydrofuro[3,2-c]coumarin precursors, researchers can assess how the coplanarity and spatial arrangement of the heterocyclic system influence target engagement. mdpi.com These findings underscore the principle that subtle structural modifications can lead to significant changes in molecular properties and function.
Table 3: Example of Structure-Property Correlation in Furo[3,2-c]pyridine-Based Compounds
This table illustrates how structural modifications on the furo[3,2-c]pyridine scaffold can influence photophysical properties, as described in the literature. nih.gov
| Structural Modification on Ancillary Ligand | Resulting Emission Maximum (λem) | Observed Emission Color |
| Electron-donating groups | Shorter wavelength (e.g., ~477 nm) | Greenish-Blue |
| Unsubstituted | Intermediate wavelength (e.g., ~530 nm) | Greenish-Yellow |
| Electron-withdrawing groups | Longer wavelength (e.g., ~641 nm) | Red / Deep-Red |
Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions
Rational Design of Furo[3,2-c]pyridin-7-ol Analogs for Specific Biological Target Engagement
The rational design of analogs based on the Furo[3,2-c]pyridine (B1313802) scaffold is a key strategy for developing potent and selective inhibitors for various biological targets. The furo[3,2-b]pyridine (B1253681) core, a related isomer, is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets. nih.gov This principle is extended to the Furo[3,2-c]pyridine system, where systematic modifications are made to optimize interactions with specific enzymes or receptors.
Optimization of substituted Furo[3,2-b]pyridine derivatives has led to the development of potent and cell-active inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov This highlights the potential of the broader furopyridine class in targeted therapeutic design. The goal is to synthesize a diverse set of compounds through methods like chemoselective metal-mediated couplings to explore a wide chemical space and identify leads with high selectivity and biological activity. nih.govresearchgate.net
Scaffold Modification Strategies for Enhanced Molecular Recognition
Scaffold modification is a fundamental aspect of rational drug design, aiming to improve a compound's affinity and selectivity for its target. For the Furo[3,2-c]pyridine framework, this involves the strategic introduction, substitution, or alteration of functional groups on the core heterocyclic system.
One common strategy involves the synthesis of a series of substituted derivatives to probe the SAR. For instance, creating a range of 2-substituted furo[3,2-b]pyridines allows for the evaluation of how different substituents at this position affect cytotoxic properties against cancer cell lines. nih.gov The synthesis can be achieved through sequential C-C coupling and C-O bond-forming reactions, sometimes facilitated by ultrasound irradiation, to efficiently generate a library of analogs. nih.govresearchgate.net By analyzing the biological activity of these analogs, researchers can identify key structural features required for molecular recognition and potent activity. For example, the optimization of 3,5-disubstituted furo[3,2-b]pyridines yielded highly selective inhibitors of CLKs, demonstrating the effectiveness of this approach. nih.gov
In Vitro Pharmacological Profiling Methodologies
In vitro pharmacological profiling is essential for characterizing the biological activity of newly synthesized this compound analogs. This involves a battery of assays to assess their effects at the cellular and molecular levels.
Cell-Based Assays for Compound Activity Assessment
Cell-based assays are critical for determining the biological effects of compounds in a cellular context, providing insights into their potential therapeutic efficacy and cytotoxicity. Analogs of the Furo[3,2-c]pyridine scaffold have been evaluated using various human cell lines.
For example, novel Furo[3,2-c]coumarin derivatives were assessed for cytotoxicity against human neuroblastoma (SH-SY5Y) cells to ensure they are non-toxic at concentrations where they exhibit enzymatic inhibition. mdpi.com In the realm of oncology, related Furo[3,2-b]pyridine derivatives have been evaluated for their antiproliferative activity against human breast cancer cell lines, such as MDA-MB-231 and MCF-7. nih.govresearchgate.net These assays typically measure cell viability or proliferation after a specific incubation period with the test compound, often using methods like the MTT assay. The results are usually expressed as an IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. Such studies have identified specific Furo[3,2-b]pyridine derivatives with encouraging growth inhibition against breast cancer cells. nih.govresearchgate.net
Table 1: Example of Cell-Based Assay Data for Furopyridine Derivatives
| Compound ID | Cell Line | Assay Type | Result (IC50) | Reference |
|---|---|---|---|---|
| Derivative 3b | MDA-MB-231 | Growth Inhibition | Not specified | nih.govresearchgate.net |
| Derivative 3b | MCF-7 | Growth Inhibition | Not specified | nih.govresearchgate.net |
Biochemical Assays for Enzyme Modulatory Effects
Biochemical assays are employed to directly measure the interaction between a compound and its purified molecular target, such as an enzyme. This allows for the determination of inhibitory potency and mechanism of action.
A subset of Furo[3,2-c]coumarin prototypes has been tested in vitro as inhibitors of key enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases A and B (MAO A and MAO B). mdpi.com These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The results indicated that the tested angular coumarins were capable of inhibiting AChE at low micromolar concentrations. mdpi.com Further kinetic studies, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). mdpi.com For example, one derivative, compound 3d, exhibited a mixed-type or non-competitive binding mode towards AChE and also showed highly selective, submicromolar inhibition of MAO B. mdpi.com
Table 2: Enzyme Inhibition Data for a Furo[3,2-c]coumarin Analog (Compound 3d)
| Target Enzyme | Inhibition (IC50) | Kinetic Profile | Reference |
|---|---|---|---|
| hAChE | 4.1 µM | Mixed-type/Non-competitive | mdpi.com |
Computational Approaches to Ligand-Receptor Interactions
Computational modeling is an indispensable tool in modern drug discovery, providing insights into how ligands interact with their biological targets and guiding the design of more effective molecules.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor.
This approach has been applied to related furo[3,2-c] fused ring systems. For instance, in silico pharmacophore modeling was used to study dihydrofuro[3,2-c]coumarin derivatives. rsc.orgresearchgate.net The model revealed selective binding at the active site of Trichomonas vaginalis purine nucleoside phosphorylase (TvPNP), a potential drug target. rsc.orgresearchgate.net The strength of this binding was supported by calculating the free energy of binding (ΔGbinding) and confirmed through molecular dynamics simulations. rsc.orgresearchgate.net
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds. ijper.org This process filters vast databases to identify molecules that match the pharmacophore and are therefore likely to bind to the target. These "hits" can then be prioritized for synthesis and biological testing, significantly accelerating the discovery of new lead compounds. nih.gov This combined approach of ligand-based and structure-based pharmacophore modeling is a systematic way to discover novel inhibitors for various therapeutic targets. ijper.org
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Furo[3,2-b]pyridine |
| Furo[3,2-c]coumarin |
| Dihydrofuro[3,2-c]coumarin |
| Acetylcholinesterase (AChE) |
| Butyrylcholinesterase (BChE) |
| Monoamine oxidase A (MAO A) |
| Monoamine oxidase B (MAO B) |
Molecular Docking and Binding Free Energy Calculations
Molecular docking simulations are pivotal in elucidating the potential binding modes and interactions of ligands within the active sites of biological targets. For the furo[3,2-c]pyridine scaffold, while specific docking studies on this compound are not extensively detailed in the provided literature, analyses of analogous structures provide significant insights. For instance, docking studies on related pyrrolo[3,2-c]pyridine derivatives, designed as colchicine-binding site inhibitors for tubulin, reveal critical interactions that are likely transferrable to the furo[3,2-c]pyridine core.
In a study involving 1H-pyrrolo[3,2-c]pyridine derivatives, the lead compound 10t was docked into the colchicine-binding site of tubulin (PDB ID: 5O2A). The analysis showed that the trimethoxyphenyl group of the compound extends into a hydrophobic pocket, with the methoxy groups forming hydrogen bonds with residues such as Asnα101 and Thrα179. nih.govsemanticscholar.org The central pyrrolo[3,2-c]pyridine core positions itself to allow the B-ring (an indole moiety in this case) to interact with other key residues. nih.govsemanticscholar.org Specifically, the model suggested that compound 10t interacts with tubulin by forming hydrogen bonds with Thrα179 and Asnβ349 at the colchicine site. nih.govsemanticscholar.org This type of interaction, involving hydrogen bonds and hydrophobic contacts, is crucial for stabilizing the ligand-protein complex and is a common theme in the binding of heterocyclic compounds to protein targets.
Similarly, molecular docking of furo[2,3-b]pyridine (B1315467) derivatives into the active site of the CDK2 enzyme highlights the importance of hydrogen bonding. nih.govnih.gov These studies suggest that the nitrogen atom of the pyridine (B92270) ring and the oxygen of the furan (B31954) ring are key hydrogen bond acceptors, interacting with amino acid residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.govnih.gov
While these examples are from related but distinct heterocyclic systems, they underscore a common mechanistic principle: the furo[3,2-c]pyridine scaffold likely utilizes its heteroatoms to form specific hydrogen bonds with receptor active sites, while its fused ring structure provides a rigid core for orienting substituents into favorable hydrophobic or hydrophilic pockets.
Binding free energy calculations, which provide a more quantitative prediction of ligand affinity, often follow molecular docking. These calculations can be performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These techniques calculate the energy difference between the bound and unbound states of a ligand, offering a theoretical estimation of the binding affinity (ΔG). For the furo[3,2-c]pyridine class of compounds, such calculations would be invaluable for validating docking poses and accurately ranking the binding affinities of different analogs, thereby guiding the rational design of more potent derivatives.
Structure-Activity Correlation within the Furo[3,2-c]pyridine Chemical Space
Analysis of Substituent Effects on Biological Response
The biological activity of the furo[3,2-c]pyridine scaffold can be significantly modulated by the nature and position of its substituents. Analysis of these effects is crucial for understanding the structure-activity relationship (SAR) and for designing compounds with enhanced potency and selectivity. Studies on analogous systems, such as the 1H-pyrrolo[3,2-c]pyridine core, provide a strong framework for predicting these relationships.
In a series of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives evaluated for anticancer activity, the substituent on the 6-position of the heterocyclic core had a profound impact on cytotoxicity against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.govsemanticscholar.org The data reveals several key trends:
Electronic Effects: The presence of electron-donating groups (like -OCH₃) or electron-withdrawing groups (like halogens) on the B-ring substituent influences activity. For instance, compound 10t , bearing an indole group, demonstrated the most potent activity with IC₅₀ values ranging from 0.12 to 0.21 μM. nih.govsemanticscholar.org Methoxy-substituted phenyl rings at the 6-position also conferred potent activity, suggesting that electron-donating properties can be favorable.
Positional Isomerism: The position of a substituent on the B-ring is critical. For example, comparing methyl-substituted phenyl derivatives, the position of the methyl group (ortho, meta, para) leads to variations in biological activity. nih.gov This highlights the importance of the substituent's vector in relation to the target's binding pocket.
Steric Factors: The size and bulk of the substituent can affect how well the molecule fits into the binding site. While a systematic analysis of purely steric effects is complex, the high potency of compounds with relatively planar ring systems (like indole) suggests that a favorable conformational arrangement is essential. nih.govsemanticscholar.org
The table below summarizes the in vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives, illustrating the impact of B-ring substitution on their anticancer effects. nih.govsemanticscholar.org
| Compound ID | B-Ring Substituent (at position 6) | IC₅₀ HeLa (μM) | IC₅₀ SGC-7901 (μM) | IC₅₀ MCF-7 (μM) |
| 10b | 2-methylphenyl | 0.45 | 0.51 | 0.63 |
| 10c | 3-methylphenyl | 0.39 | 0.44 | 0.58 |
| 10i | 3-methoxyphenyl | 0.25 | 0.33 | 0.41 |
| 10j | 4-methoxyphenyl | 0.31 | 0.37 | 0.45 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.02 | 0.02 | 0.03 |
This data is based on 1H-pyrrolo[3,2-c]pyridine derivatives, which are structural analogs of furo[3,2-c]pyridines.
These findings suggest that for the furo[3,2-c]pyridine chemical space, careful selection of substituents based on their electronic, steric, and positional properties is a key strategy for optimizing biological responses.
Comparative Studies with Bioisosteric Heterocycles
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group or moiety is replaced with another that has similar physical or chemical properties, often to improve potency, selectivity, or pharmacokinetic properties. The furo[3,2-c]pyridine ring system has been compared with several bioisosteres, most notably the thieno[3,2-c]pyridine and indole scaffolds.
The table below presents a comparison of the receptor binding affinities for representative furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives.
| Compound | Core Heterocycle | 5-HT₁ (Kᵢ, nM) | 5-HT₂ (Kᵢ, nM) | D₂ (Kᵢ, nM) |
| 22 | Thieno[3,2-c]pyridine | 1.8 | 0.6 | 550 |
| 33 | Furo[3,2-c]pyridine | 1.3 | 0.7 | 1300 |
Data from a study on arylpiperazine derivatives with potential antipsychotic activity. nih.gov
Furthermore, other isomers like furo[3,2-b]pyridine have been investigated as bioisosteres of the indole nucleus in the development of 5-HT₁բ receptor agonists. doi.org While benzofuran isosteres of indole-based ligands often show decreased activity, the study found that the 5-HT₁բ receptor was less discriminating in its preference for the indole nucleus versus the furo[3,2-b]pyridine nucleus compared to other 5-HT₁ receptor subtypes. doi.org This highlights that the success of a bioisosteric replacement is highly dependent on the specific biological target. These comparative studies underscore the nuanced effects of heteroatom substitution and isomeric structure on biological activity within the broader furopyridine chemical space.
Advanced Materials Science Applications and Supramolecular Assembly
Furo[3,2-c]pyridine (B1313802) Derivatives in Organic Optoelectronics
Derivatives of furo[3,2-c]pyridine have emerged as promising materials for organic optoelectronic devices, particularly in the development of organic light-emitting diodes (OLEDs). Their utility in this domain is largely attributed to their excellent thermal stability, high photoluminescence quantum yields, and the ability to tune their electronic and photophysical properties through chemical modification.
Design and Synthesis of Metal Complexes (e.g., Iridium Complexes)
A significant area of research has been the incorporation of the furo[3,2-c]pyridine moiety as a ligand in phosphorescent iridium(III) complexes. These complexes are highly sought after as emitters in OLEDs due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.
The design strategy often involves using a furo[3,2-c]pyridine-based ligand as the main C^N cyclometalating ligand and another ligand, such as acetylacetonate (acac), as the ancillary ligand. The synthesis of these complexes typically follows a multi-step process. For instance, a key intermediate, 2-phenyl-furo[3,2-c]pyridine, can be synthesized and subsequently reacted with iridium(III) chloride hydrate to form a chloro-bridged iridium dimer. This dimer is then treated with the ancillary ligand and a base, such as sodium carbonate, in a solvent like 2-ethoxyethanol under heating to yield the final iridium complex.
Modifications to the furo[3,2-c]pyridine ligand, such as the introduction of substituent groups on the phenyl ring, can significantly impact the properties of the resulting iridium complex. For example, introducing methoxy groups can enhance solubility, which is advantageous for solution-based processing of OLEDs.
Photophysical Characterization and Device Performance (e.g., OLEDs)
The photophysical properties of these furo[3,2-c]pyridine-based iridium complexes are crucial for their application in OLEDs. These properties include their absorption and emission spectra, photoluminescence quantum yield (PLQY), and phosphorescence lifetime. The emission color of these complexes can be tuned across the visible spectrum by modifying the chemical structure of the ligands.
For instance, a simple iridium complex with a 2-phenyl-furo[3,2-c]pyridine ligand, (pfupy)2Ir(acac), exhibits green emission with a high PLQY. The performance of OLEDs fabricated using these complexes as the emitting dopant has been remarkable. Devices based on (pfupy)2Ir(acac) have achieved a maximum external quantum efficiency (EQE) of 30.5% and a current efficiency of 110.5 cd/A.
Further functionalization of the furo[3,2-c]pyridine ligand has led to the development of a series of iridium complexes with emissions spanning from greenish-blue to deep-red. The table below summarizes the performance of OLEDs based on some of these complexes.
| Complex ID | Emission Color | Max EQE (%) | Max Current Efficiency (cd/A) | CIE Coordinates (x, y) |
| Complex 1 | Greenish-Blue | 20.0 | 46.6 | (0.25, 0.48) |
| Complex 2 | Green | 31.8 | 89.0 | (0.30, 0.58) |
| Complex 3 | Greenish-Yellow | 19.9 | 71.9 | (0.43, 0.54) |
| Complex 4 | Orange | 16.6 | 38.9 | (0.62, 0.37) |
| Complex 5 | Red | 12.0 | 16.7 | (0.66, 0.32) |
| Complex 6 | Deep-Red | 8.5 | 7.3 | (0.70, 0.29) |
These results underscore the potential of furo[3,2-c]pyridine-based phosphors for full-color OLED displays.
Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The furo[3,2-c]pyridine scaffold, with its specific electronic and structural features, presents interesting possibilities for the design of novel supramolecular assemblies.
Self-Assembly Processes and Intermolecular Interactions
The self-assembly of furo[3,2-c]pyridine derivatives is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while C-H groups on the aromatic rings can act as hydrogen bond donors.
In the crystalline state, these interactions direct the packing of the molecules into well-defined one-, two-, or three-dimensional architectures. For example, in the crystal structure of some furopyridine derivatives, molecules have been observed to form complex sheets through a combination of N-H···O and C-H···O hydrogen bonds. The planarity of the furo[3,2-c]pyridine ring system also facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge, contributing to the stability of the supramolecular structure.
Engineering of Supramolecular Architectures
The ability to control the self-assembly of furo[3,2-c]pyridine derivatives opens up avenues for the engineering of functional supramolecular architectures. By strategically introducing functional groups onto the furo[3,2-c]pyridine core, it is possible to program the desired intermolecular interactions and thus control the final supramolecular structure.
For instance, the introduction of hydrogen-bonding moieties can lead to the formation of predictable supramolecular synthons, which are robust structural motifs that can be used to build larger and more complex architectures. The understanding of these synthons is a key principle in crystal engineering. While the exploration of furo[3,2-c]pyridine derivatives in this context is still an emerging area, the principles established for other nitrogen-containing heterocycles suggest significant potential. The development of multivalent furo[3,2-c]pyridine derivatives, where multiple furopyridine units are connected by spacers, is one such approach to creating extended and well-defined supramolecular structures. These architectures could find applications in areas such as porous materials, sensors, and molecular electronics.
Future Perspectives and Emerging Research Trajectories
Innovation in Synthetic Methodologies for Furo[3,2-c]pyridin-7-ol
The development of efficient, cost-effective, and environmentally benign synthetic routes is a cornerstone of modern medicinal and materials chemistry. Research into the synthesis of the Furo[3,2-c]pyridine (B1313802) core is increasingly focused on novel strategies that offer high atom economy and procedural simplicity, moving beyond traditional multi-step approaches.
One of the most promising innovations is the use of cascade reactions, which allow for the construction of complex molecular architectures in a single operation. An efficient cascade process has been developed for Furo[3,2-c]pyridine derivatives starting from 4-hydroxy-3-iodopyridine. semanticscholar.org This method involves a palladium-catalyzed Sonogashira reaction with terminal alkynes, immediately followed by a base-induced 5-endo-dig cyclization to form the furan (B31954) ring. semanticscholar.org This approach is highly effective for creating a variety of substituted Furo[3,2-c]pyridines. semanticscholar.org
Another significant advancement is the development of catalyst-free synthetic methods. A novel strategy utilizes the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297) in hexafluoroisopropyl alcohol (HFIP) at room temperature. researchgate.netbohrium.com This method is notable for its mild conditions and the absence of a metal catalyst, representing a green approach to the tandem formation of both the furan and pyridine (B92270) rings of the Furo[3,2-c]pyridine framework. bohrium.com
For the synthesis of related saturated systems, the Pictet-Spengler reaction offers an effective route to tetrahydrofuro[3,2-c]pyridines. nih.gov This semi-one-pot method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization. nih.gov While this yields a hydrogenated core, it represents a valuable strategy for accessing structural analogues. Furthermore, complex domino reactions, such as a rhodium-catalyzed four-step cascade involving C-H activation, Lossen rearrangement, annulation, and lactonization, have been developed for isomeric systems like furo[3,4-c]pyridine-1,4-diones, showcasing the sophisticated synthetic tools being explored in the broader field. rsc.orgrsc.org
| Methodology | Key Precursors | Catalyst/Promoter | Key Features | Scaffold Produced | Reference |
|---|---|---|---|---|---|
| Sonogashira/Cyclization Cascade | 4-hydroxy-3-iodopyridine, Terminal alkynes | Palladium/Copper | Efficient one-pot cascade; builds furan ring onto pyridine. | Furo[3,2-c]pyridine | semanticscholar.org |
| Solvent-Promoted Tandem Reaction | 3-alkynyl-4-pyrones, Ammonium acetate | None (HFIP solvent) | Catalyst-free; mild room temperature conditions; tandem formation of both rings. | Furo[3,2-c]pyridine | researchgate.netbohrium.com |
| Pictet-Spengler Reaction | 2-(Furan-2-yl)ethanamines, Aldehydes | Acid catalyst | Semi-one-pot synthesis; good yields for diverse substitutions. | Tetrahydrofuro[3,2-c]pyridine | nih.gov |
| Rhodium-Catalyzed Cascade | Acrylamides, 4-hydroxy-2-alkynoates | Rhodium complex | Complex four-step domino reaction (C-H activation, rearrangement, annulation). | Furo[3,4-c]pyridine-1,4-dione | rsc.orgrsc.org |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond the initial synthesis of the Furo[3,2-c]pyridine core, future research is poised to explore its reactivity to generate more complex and functionally diverse molecules. Understanding and exploiting the electronic nature of the fused ring system—an electron-rich furan ring fused to an electron-deficient pyridine ring—is key to developing novel transformations.
One area of exploration involves post-synthesis modifications of the Furo[3,2-c]pyridine scaffold. For instance, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the reactivity of the pyridine ring and allows for subsequent functionalization. semanticscholar.org This N-oxide intermediate can undergo reactions such as regioselective chlorination, providing a handle for further transformations like metal-catalyzed homo-coupling to form bifuro[3,2-c]pyridine structures. semanticscholar.org For saturated analogues, standard functionalizations such as N-acetylation and N-methylation have been demonstrated on the tetrahydrofuro[3,2-c]pyridine core, allowing for the modulation of its chemical properties. nih.gov
More unconventional transformations are being inspired by methodologies developed for related heterocyclic systems. The concept of leveraging C-H activation is particularly attractive for its atom economy. A unique domino reaction used to synthesize the isomeric furo[3,4-c]pyridine (B3350340) system incorporates rhodium-catalyzed C-H activation as a key step. rsc.orgrsc.org Applying similar C-H activation strategies directly to the Furo[3,2-c]pyridine core could enable direct functionalization at specific positions without the need for pre-installed leaving groups, representing a major leap in synthetic efficiency. The development of photocatalytic or electrochemical methods could also unlock new reaction pathways, such as radical-based additions or cycloadditions, further expanding the chemical space accessible from the Furo[3,2-c]pyridine template.
Application of Artificial Intelligence and Machine Learning in Furo[3,2-c]pyridine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, dramatically accelerating the timeline and reducing the costs associated with drug discovery. ijirt.org These computational tools are being increasingly applied to heterocyclic chemistry, and their use in Furo[3,2-c]pyridine research represents a significant future trajectory. premierscience.comnih.gov
Future applications for the Furo[3,2-c]pyridine scaffold will likely involve the use of generative AI models for de novo drug design. nih.gov These models can design novel molecular structures optimized for specific biological targets and desired physicochemical properties. nih.gov Furthermore, AI can assist in synthetic planning by predicting reaction outcomes and proposing novel, efficient synthetic routes, potentially uncovering non-intuitive pathways to complex Furo[3,2-c]pyridine derivatives. ijirt.org
| AI/ML Application | Objective | Expected Outcome | Reference (Analogous Systems) |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives based on their structure. | Prioritization of compounds for synthesis and testing. | nih.gov |
| Molecular Docking / Virtual Screening | Predict binding affinity and mode of interaction with biological targets. | Identification of high-potential "hit" compounds from large virtual libraries. | researchgate.netnih.gov |
| ADME/Toxicity Prediction | Forecast pharmacokinetic and toxicity profiles of novel compounds. | Early-stage deselection of candidates with poor drug-like properties. | researchgate.netresearchgate.net |
| De Novo Drug Design | Generate novel Furo[3,2-c]pyridine structures with optimized properties. | Discovery of new chemical entities with high predicted potency and safety. | nih.gov |
| Retrosynthesis Prediction | Propose efficient synthetic pathways to target molecules. | Acceleration of the synthetic chemistry process and discovery of novel routes. | ijirt.org |
Development of Advanced Analytical Techniques for Complex Furo[3,2-c]pyridine Structures
As synthetic chemists create increasingly complex molecules based on the Furo[3,2-c]pyridine scaffold, the need for robust and sophisticated analytical techniques for their characterization becomes paramount. While standard methods like NMR and mass spectrometry remain fundamental, emerging and advanced techniques are crucial for unambiguous structure elucidation, stereochemical assignment, and real-time reaction analysis.
High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized Furo[3,2-c]pyridine derivatives. nih.gov Advanced NMR techniques, including 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for confirming regiochemistry and the spatial proximity of protons, which was instrumental in verifying the structure of a complex furo[3,4-c]pyridine-1,4-dione. rsc.org
For chiral derivatives, the absolute determination of stereochemistry is essential. Single-crystal X-ray crystallography is the definitive method for this purpose and has been successfully used to assign the absolute configuration of related furopyridine intermediates and analogues. nih.govresearchgate.neteurjchem.com The detailed structural information provided by X-ray analysis, including bond lengths, bond angles, and intermolecular interactions, is invaluable. eurjchem.com
Looking forward, the development of in-situ monitoring techniques is a key research area. The ability to track the progress of solid-phase syntheses of furopyridines in real time using spectroscopic methods allows for precise control over the reaction, leading to improved yields and purity. researchgate.net Furthermore, the coupling of experimental spectroscopic data (e.g., FT-IR, FT-Raman) with computational methods like Density Functional Theory (DFT) allows for a deeper understanding of the vibrational properties of the molecules, aiding in their structural confirmation. eurjchem.com The application of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could also provide an additional dimension of separation and characterization for complex mixtures or isomeric Furo[3,2-c]pyridine products. acs.org
Q & A
Q. What are the common synthetic routes for Furo[3,2-c]pyridin-7-ol derivatives, and how can reaction efficiency be optimized?
Synthesis typically involves cyclization and functionalization strategies. For example, 3-(furan-2-yl)acrylic acid can be cyclized via thermal treatment in diphenyl ether to form the furopyridine core . Suzuki coupling reactions with arylboronic acids are used to introduce substituents at the 4-position, though side reactions (e.g., dimerization) may occur, requiring careful control of catalysts (e.g., Pd(PPh₃)₄) and stoichiometry . Optimization includes adjusting reaction time, temperature, and catalyst loading to improve yield and purity.
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- 1H/13C NMR spectroscopy : Identifies substituent positions and confirms ring structure via coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- Mass spectrometry (MS) : Validates molecular weight and detects unexpected byproducts (e.g., dimeric structures observed in Suzuki reactions) .
- High-resolution LC-MS : Resolves isomers and quantifies purity, especially for enantiomeric mixtures .
Q. How should antimicrobial activity assays for this compound derivatives be designed?
- Test strains : Include Gram-negative (e.g., Xanthomonas sp.), Gram-positive bacteria, and fungi (e.g., Fusarium graminearum) .
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution methods with serial compound dilutions (e.g., 0.5–128 µg/mL) and positive controls (e.g., chloramphenicol) .
- Data validation : Replicate assays in triplicate and use statistical analysis (e.g., ANOVA) to confirm significance.
Q. What safety protocols are essential when handling this compound derivatives?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation or high-temperature reactions .
- Spill management : Neutralize acidic/basic residues with appropriate absorbents and dispose of waste via hazardous chemical protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of antitumor this compound derivatives?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance cytotoxicity, as seen in 2-trifluoromethyl analogs active against MCF-7 breast cancer cells .
- Scaffold hybridization : Combine with pyrroloquinoline moieties to improve BRD4 inhibitory activity, leveraging molecular docking to predict binding affinity .
- Bioisosteric replacement : Replace the hydroxyl group with bioisosteres (e.g., -NH₂) to modulate solubility and target engagement .
Q. How can contradictory bioactivity data between studies be resolved?
- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerization or impurities .
- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize results to reference compounds (e.g., doxorubicin) .
- Meta-analysis : Compare datasets across publications to identify trends (e.g., higher activity in derivatives with planar aromatic systems) .
Q. What strategies improve enantioselectivity in this compound synthesis?
- Chiral catalysts : Employ Rh(II)- or Ru-based catalysts in asymmetric cyclization reactions .
- Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during side-chain functionalization .
- Chromatographic resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® AD-H column) and validate with circular dichroism (CD) .
Q. What approaches identify molecular targets for this compound derivatives?
- Enzymatic assays : Screen against kinase or phosphotransferase panels (e.g., hypoxanthine-guanine phosphoribosyltransferase) to detect inhibition .
- Pull-down assays : Use biotinylated probes to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 screening : Knock out candidate targets (e.g., BET family proteins) to assess resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
